molecular formula C19H20N4O2S B10816666 7-((4-(4-Acetylphenyl)piperazin-1-yl)methyl)-5H-thiazolo[3,2-a]pyrimidin-5-one

7-((4-(4-Acetylphenyl)piperazin-1-yl)methyl)-5H-thiazolo[3,2-a]pyrimidin-5-one

Cat. No. B10816666
M. Wt: 368.5 g/mol
InChI Key: GGYSKCYQCYAXNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of WAY-640400 involves several steps, including the reaction of specific starting materials under controlled conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed due to patent restrictions . it is known that the compound can be prepared in a laboratory setting using standard organic synthesis techniques.

Chemical Reactions Analysis

WAY-640400 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

WAY-640400 has several scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions to study the mechanisms and pathways involved.

    Biology: It is used to study the interactions among proteins, particularly K-Ras proteins, which are involved in cell signaling pathways.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

WAY-640400 exerts its effects by inhibiting the interactions among activated K-Ras proteins and their upstream and downstream effectors . This inhibition disrupts the signaling pathways involved in cell growth and proliferation, making it a potential therapeutic agent for diseases involving abnormal cell signaling.

Comparison with Similar Compounds

WAY-640400 is unique in its ability to specifically inhibit interactions among K-Ras proteins. Similar compounds include:

    WAY-600: Another inhibitor of protein interactions, but with different molecular targets.

    WAY-316606: Known for its ability to inhibit the Wnt signaling pathway.

    WAY-123456:

WAY-640400 stands out due to its specificity and potency in inhibiting K-Ras protein interactions.

properties

Molecular Formula

C19H20N4O2S

Molecular Weight

368.5 g/mol

IUPAC Name

7-[[4-(4-acetylphenyl)piperazin-1-yl]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one

InChI

InChI=1S/C19H20N4O2S/c1-14(24)15-2-4-17(5-3-15)22-8-6-21(7-9-22)13-16-12-18(25)23-10-11-26-19(23)20-16/h2-5,10-12H,6-9,13H2,1H3

InChI Key

GGYSKCYQCYAXNV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=O)N4C=CSC4=N3

Origin of Product

United States

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